Propargylguanidine
Description
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-prop-2-ynylguanidine |
InChI |
InChI=1S/C4H7N3/c1-2-3-7-4(5)6/h1H,3H2,(H4,5,6,7) |
InChI Key |
NORYYEBGVCUVJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Guanylation Using N-Cyanoacylamides Activated by Chlorotrimethylsilane
A prominent method for synthesizing propargylguanidines involves the reaction of propargylamines with N-cyanoacylamides activated by chlorotrimethylsilane (TMSCl). This approach generates a reactive N-silylcarbodiimide intermediate, which then reacts with the propargylamine nucleophile to form the propargylguanidine product.
-
- N-cyanoacylamide (1.0 mmol)
- Propargylamine (1.0 mmol)
- Chlorotrimethylsilane (1.2 equivalents)
- Triethylamine (1.5 equivalents)
- Solvent: Dichloromethane (10 mL)
- Reaction time: ~8 hours at room temperature
Yields and Electronic Effects:
Electron-deficient N-cyanoacylamides (e.g., cinnamoyl derivatives) give better yields of propargylguanidines (up to moderate to good yields), while electron-rich or β-disubstituted derivatives show lower or no reactivity under these conditions. This sensitivity is attributed to the electronic nature of the N-cyanoacylamide affecting the formation and reactivity of the silylcarbodiimide intermediate.
| Entry | Substrate (N-Cyanoacylamide) | Yield of this compound | Notes |
|---|---|---|---|
| 1 | Electron-deficient (cinnamoyl) | Moderate to good | High reactivity |
| 2 | Electron-rich | Low | Attenuated yield |
| 3 | β-Disubstituted | No reaction | Steric/electronic hindrance |
This method is efficient and allows access to various substituted propargylguanidines, which can be further elaborated in cascade cyclization reactions to form bicyclic guanidines.
Catalytic Hydroamination of Propargylguanidines
Rhodium(II)-Catalyzed Hydroamination
Propargylguanidines can be prepared indirectly through hydroamination reactions catalyzed by dirhodium(II) complexes. This method involves the addition of guanidine N-H bonds across the alkyne moiety of propargyl substrates, forming cyclic guanidines and related structures.
- Catalysts: Dirhodium(II)-carboxylates such as Rh2(Oct)4
- Selectivity: The reaction shows unique 6-endo-dig selectivity, favoring six-membered ring formation over the typically observed 5-exo-dig products with other catalysts like silver(I).
- Conditions: Mild temperatures (room temperature to 60 °C), dichloromethane solvent, catalyst loading ~5 mol%
- Substrate Scope: Tolerates various functional groups including alcohols and alkyl chlorides; substitution at the propargylic position influences selectivity.
| Entry | Catalyst | Conditions | Selectivity (6-endo : 5-exo) | Notes |
|---|---|---|---|---|
| 1 | Rh2(Oct)4 | CH2Cl2, 23 °C | 5:1 | Favor 6-endo-dig product |
| 2 | Rh2(tfa)4 | CH2Cl2, 23 °C | 1:5 | Favor 5-exo-dig product |
| 3 | (Ph3P)3RhCl | CH2Cl2, 60 °C, 12 h | 10:1 | High 6-endo-dig selectivity |
| 4 | (Ph3P)3RhCl + AgSbF6 | CH2Cl2, rt, 12 h | 1:10 | High 5-exo-dig selectivity |
This catalytic hydroamination is valuable for constructing cyclic guanidines from propargylguanidines and can be applied to synthesize complex guanidine-containing natural products.
Stoichiometric and Transition Metal-Catalyzed Synthesis of Propargylamines as Precursors
Since propargylguanidines are often synthesized from propargylamines, various methods for preparing propargylamines are relevant.
Stoichiometric Addition of Alkynyl Nucleophiles to Imines or Enamines
- Alkynyl nucleophiles, generated from alkynes and metals like lithium or magnesium, add to imines or enamines under anhydrous and low-temperature conditions to form propargylamines.
- These methods are classical but require harsh conditions.
Transition Metal-Catalyzed Addition of Alkynes to Imines (A3 Coupling)
- Catalysts: Copper, zinc, silver, gold, etc.
- Conditions: Mild, often in green solvents.
- Advantages: One-pot assembly from aldehydes, amines, and alkynes.
- These methods provide efficient access to propargylamines, which can be guanylated to propargylguanidines.
Summary Table of Preparation Methods for this compound
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Guanylation with N-cyanoacylamides + TMSCl | N-cyanoacylamide, propargylamine, TMSCl, NEt3, CH2Cl2, rt | Moderate to good yields; tunable by electronic effects | Sensitive to substrate electronics; requires careful control |
| Rh(II)-Catalyzed Hydroamination | Dirhodium(II) carboxylates, CH2Cl2, rt to 60 °C | Selective cyclization; functional group tolerance | Catalyst cost; selectivity varies with catalyst |
| Stoichiometric alkynyl nucleophile addition | Alkynyl lithium/magnesium reagents, imines/enamines | Direct formation of propargylamines | Harsh conditions, moisture sensitive |
| Transition Metal-Catalyzed A3 Coupling | Cu, Zn, Ag, Au catalysts, aldehydes, amines, alkynes | Mild conditions, one-pot synthesis | Catalyst specificity; substrate scope |
Chemical Reactions Analysis
2.1. General Synthetic Strategies
Propargylguanidines can be synthesized through several methods, including:
-
Nucleophilic Addition: The reaction of propargylamine with isocyanates or carbodiimides leads to the formation of propargylguanidines. This method is particularly useful for generating diverse derivatives by varying the substituents on the isocyanate or carbodiimide.
-
Transition Metal-Catalyzed Reactions: Transition metals such as palladium and copper have been employed to facilitate various transformations involving propargylguanidines, including cyclization and arylation reactions .
2.2.1. Oxidative Cascade Cyclization
A notable reaction involving propargylguanidine is the oxidative cascade cyclization mediated by hypervalent iodine reagents, such as phenyliodonium diacetate (PIDA). This method allows for the synthesis of alkaloids like kealiinines B and C, demonstrating high efficiency and selectivity . The reaction mechanism involves:
-
Formation of a radical intermediate.
-
Cyclization to form a five-membered ring.
-
Rearrangement to yield the final product.
2.2.2. Ag(I)-Catalyzed Hydroamination
Another significant transformation is the regioselective 5-exo-dig cyclization of N-propargyloxycarbonyl guanidines under Ag(I) catalysis. This reaction proceeds via an intramolecular hydroamination mechanism, allowing for the rapid formation of halogenated derivatives under mild conditions . The reaction pathway can be summarized as follows:
-
Coordination of Ag(I) to the alkyne.
-
Nucleophilic attack by the amine nitrogen.
-
Formation of a cyclic product through cyclization.
Reactivity and Transformations
This compound exhibits a range of reactivities due to its dual functional groups: the alkyne and the guanidine moiety.
3.1. Formation of Heterocycles
This compound can serve as a building block for synthesizing various heterocyclic compounds such as:
-
Pyrroles
-
Pyridines
-
Thiazoles
-
Imidazoles
These transformations often involve metal-catalyzed reactions or cycloaddition strategies that exploit the unique reactivity of the alkyne .
Scientific Research Applications
Propargylguanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: This compound derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propargylguanidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The propargyl group can also participate in cyclization reactions, leading to the formation of cyclic compounds that can interact with various biomolecules .
Comparison with Similar Compounds
Key Observations :
This compound 7 vs. 8: Cyclization Selectivity
Derivatives 7 (trimethoxy-substituted) and 8 (asymmetric substituents) demonstrate divergent cyclization outcomes:
- 7 undergoes 6-endo-dig cyclization to yield a single regioisomer (kealiinine C precursor) due to angle compression from propargylic substitution (Thorpe-Ingold effect) .
- Electron-rich analogs (e.g., pMeOPh-substituted) typically show poor 5-exo/6-endo selectivity, but steric effects in 7 override electronic preferences .
Catalytic Performance: Ni vs. Ag Systems
Key Differences :
- Ni catalysts excel in high-temperature gas-phase reactions (e.g., CH4 production) with anti-sintering stability .
- Ag nanoclusters (Ag-NCs) enable mild, continuous-flow cyclization for complex alkaloid synthesis .
Mechanistic and Functional Comparisons
Hypervalent Iodine-Mediated Pathways
This compound derivatives 1u and 1w (kealiinine precursors) show competing activation pathways under PhI(OAc)2 (PIDA):
Functional Analogues: Guanidine-Alkyne Hybrids
While structurally distinct, compounds like 2-(phenylethynyl)phenol (3a) are functionally similar in participating in catalytic cyclization with this compound. The Ni20–Al2O3–M system achieves 91.6% conversion with 3a, highlighting synergies between this compound and electron-deficient alkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
